molecular formula C19H19NO4S B2880782 N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide CAS No. 1396710-55-6

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide

Cat. No.: B2880782
CAS No.: 1396710-55-6
M. Wt: 357.42
InChI Key: OBMVNXXAMNPGIL-UHFFFAOYSA-N
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Description

"N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide" is a synthetic small molecule featuring a benzofuran core substituted with a methoxy group at the 7-position. The compound’s structure includes a cyclopropyl group, a hydroxyl group, and a thiophen-2-yl moiety appended to the ethylamine side chain. Its structural analogs, however, highlight trends in synthesis and bioactivity relevant to its design .

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S/c1-23-14-5-2-4-12-10-15(24-17(12)14)18(21)20-11-19(22,13-7-8-13)16-6-3-9-25-16/h2-6,9-10,13,22H,7-8,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMVNXXAMNPGIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC(C3CC3)(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate alkynes under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the Cyclopropyl and Thiophene Groups: The cyclopropyl and thiophene groups are introduced through a series of coupling reactions, often involving organometallic reagents such as Grignard reagents or organolithium compounds.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group on the benzofuran ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: m-CPBA, potassium permanganate (KMnO4)

    Reducing Agents: LiAlH4, sodium borohydride (NaBH4)

    Substitution Reagents: Sodium hydride (NaH), alkyl halides

Major Products

    Oxidation: Sulfoxides or sulfones from the thiophene ring

    Reduction: Amines from the carboxamide group

    Substitution: Various substituted benzofurans depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its structure suggests it could interact with various biological targets, offering therapeutic benefits for conditions such as inflammation, cancer, or neurological disorders.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics. Its unique functional groups allow for versatile applications in material science.

Mechanism of Action

The mechanism by which N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide exerts its effects is likely related to its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of bioactive molecules:

Benzofuran Derivatives

  • N-Methoxy-7-(4-methoxybenzyl)-N-methyl-benzofuran-2-carboxamide (22) :

    This analog (synthesized via EDCI/DMAP-mediated coupling) shares the benzofuran-carboxamide scaffold but lacks the cyclopropyl and thiophen substituents. Its synthesis achieved 25% yield with 89% purity, suggesting challenges in steric or electronic modulation during coupling reactions .

Thiophen-Containing Quinolones N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones: These derivatives exhibit antibacterial activity (e.g., against Staphylococcus aureus), attributed to the thiophen-2-yl group enhancing membrane permeability or metal chelation. The bromine substituent further modulates electron density and binding affinity .

  • Key Difference: The quinolone core (vs. benzofuran) provides distinct DNA gyrase inhibition, whereas the target compound’s benzofuran may favor alternative targets (e.g., kinase inhibition).

Thiophen-Ethylamine Derivatives

  • (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine :

    This compound uses a thiophen-ethylamine side chain for receptor binding (e.g., serotonin or dopamine receptors). The dual thiophen groups enhance lipophilicity and π-π stacking, which could parallel the target compound’s pharmacokinetic profile .

Data Table: Structural and Functional Comparison

Compound Class Core Structure Key Substituents Reported Activity Reference
Target Compound Benzofuran Cyclopropyl, thiophen-2-yl, hydroxyethyl Not reported N/A
N-Methoxy-benzofuran (22) Benzofuran 4-Methoxybenzyl, N-methyl Synthetic intermediate
Quinolone-thiophen Derivatives Quinolone 5-Bromo-thiophen-2-yl, piperazinyl Antibacterial
Thiophen-ethylamine Derivatives Tetrahydronaphthalen Dual thiophen-2-yl, propylamine Receptor modulation

Mechanistic and Pharmacokinetic Insights

  • Synthetic Challenges : The target compound’s cyclopropyl and hydroxyethyl groups may introduce steric hindrance during synthesis, akin to the low yield (25%) observed in analog 22 .
  • Bioactivity Potential: The thiophen-2-yl moiety, as seen in quinolone derivatives, could enhance antibacterial or antifungal activity, though this remains unverified for the target compound .
  • Metabolic Stability : Cyclopropyl groups often improve metabolic stability by resisting oxidative degradation, a feature absent in simpler ethyl or propyl chains .

Biological Activity

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Common Name This compound
CAS Number 1396710-55-6
Molecular Formula C19H19NO4S
Molecular Weight 357.4 g/mol

The biological activity of this compound is largely attributed to its interaction with various molecular targets. The compound is believed to modulate enzyme activities and receptor functions through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can affect cellular processes.
  • Receptor Modulation : It can bind to receptors, potentially altering signaling pathways and influencing physiological responses.
  • Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, which may contribute to their therapeutic effects.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Similar thiophene derivatives have shown antimicrobial effects, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects : Compounds containing hydroxy groups often demonstrate anti-inflammatory properties, which could be beneficial in managing inflammatory diseases.
  • Cytotoxicity Against Cancer Cells : Preliminary studies indicate that the compound may possess cytotoxic effects against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Case Studies and Research Findings

  • In Vitro Studies : Research involving cell cultures has demonstrated that the compound inhibits the growth of specific bacterial strains, supporting its potential as an antimicrobial agent. For example, studies on related thiobenzanilides have shown significant activity against Gram-positive bacteria .
  • Animal Models : In vivo studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of this compound in living organisms. Early findings suggest promising results in reducing inflammation and tumor growth in animal models.
  • Comparative Analysis : A comparative study of various derivatives of benzofuran compounds revealed that modifications in the side chains significantly influence their biological activities, including their potency as enzyme inhibitors and their cytotoxicity profiles .

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